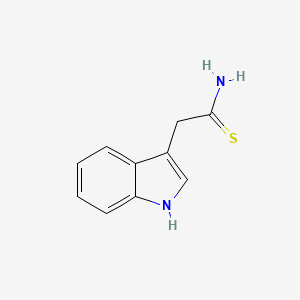

2-(1H-indol-3-yl)ethanethioamide

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in a vast number of biologically active compounds. benthamdirect.comwisdomlib.org Its unique structure allows for diverse chemical modifications, making it a versatile tool in the design of novel therapeutic agents. nih.gov The last decade has seen a surge in research on indole derivatives, highlighting their potential as a source for new drugs. ijpsr.com

The indole nucleus is a fundamental component of many natural products and endogenous molecules with significant physiological roles. benthamdirect.com It is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com Bacteria in the human gut metabolize tryptophan to produce compounds like indole and 3-indolepropionic acid (IPA), which is a potent antioxidant with neuroprotective properties. wikipedia.org

Many indole-containing alkaloids isolated from natural sources, such as plants and marine organisms, exhibit a wide array of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects. mdpi.commdpi.comnih.gov

Table 1: Examples of Naturally Occurring and Synthetic Indole Derivatives and their Significance

| Compound Name | Class/Origin | Pharmacological Significance |

|---|---|---|

| Tryptophan | Amino Acid | Precursor to serotonin and melatonin. mdpi.com |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. mdpi.com |

| Melatonin | Hormone | Regulates the sleep-wake cycle. mdpi.com |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. benthamdirect.com |

| Vincristine | Alkaloid | Used as an antitumor agent. nih.gov |

| Indomethacin (B1671933) | Synthetic | Anti-inflammatory drug. benthamdirect.com |

The indole ring system is considered a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govbohrium.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. benthamdirect.com The versatility of the indole scaffold allows it to serve as a foundation for the development of drugs targeting a wide range of receptors and enzymes. benthamdirect.comresearchgate.net Its structure can be readily modified to create a multitude of derivatives with diverse biological activities, making it a key building block in the search for new medicines for conditions like cancer, neurodegenerative diseases, and hypertension. mdpi.comresearchgate.net

Exploration of the Thioamide Functionality in Bioactive Molecules

The thioamide group, a bioisostere of the amide bond, has gained significant traction in drug design due to its distinct physicochemical properties. tandfonline.comresearchgate.net This functional group is characterized by the replacement of the amide oxygen with a sulfur atom, leading to altered reactivity and biological interactions. nih.gov

Thioamides exhibit unique chemical properties that differentiate them from their amide counterparts. researchgate.net The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide. tandfonline.comnih.gov This makes the thioamide group more reactive towards both nucleophiles and electrophiles. nih.gov

Key properties of the thioamide group include:

Enhanced Acidity: The N-H proton of a thioamide is more acidic than that of an amide. nih.gov

Hydrogen Bonding: Thioamide N-H groups are better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govnih.gov

Spectroscopic Features: Thioamides have distinct UV and IR absorption maxima compared to amides, which can be useful for analytical purposes. nih.gov

Metal Chelation: The sulfur atom in the thioamide group shows a strong affinity for certain metals, a property utilized in the design of metal-chelating agents. nih.govtandfonline.com

The incorporation of a thioamide group into a molecule can significantly influence its biological activity and pharmacokinetic profile. Thioamides are often used as bioisosteric replacements for amides in peptides to enhance their stability against enzymatic degradation. tandfonline.comnih.gov This substitution can also improve the permeability and bioavailability of cyclic peptides. nih.gov

The unique properties of thioamides have been leveraged in various therapeutic areas. For instance, they have been incorporated into inhibitors of enzymes like the SARS-CoV-2 main protease and histone methyltransferase ASH1L, where the thioamide group was found to be crucial for high potency. tandfonline.comtandfonline.com Furthermore, some thioamide-containing compounds act as prodrugs, requiring metabolic activation to exert their therapeutic effect, as seen with the antitubercular agent ethionamide. nih.gov The ability of thioamides to act as slow-releasing hydrogen sulfide (B99878) (H₂S) donors is another design strategy being explored for developing safer anti-inflammatory drugs. tandfonline.comtandfonline.com

Rationale for Investigating the 2-(1H-indol-3-yl)ethanethioamide Motif

The investigation of the this compound motif is driven by the synergistic potential of combining the well-established biological relevance of the indole scaffold with the unique chemical and pharmacological properties of the thioamide group. benthamdirect.comnih.gov The indole-3-ethylamine substructure is a common feature in many neuroactive compounds, including the neurotransmitter serotonin. The replacement of the primary amine with a thioamide functionality introduces a novel chemical entity with the potential for altered receptor interactions and metabolic stability.

The rationale for studying this specific motif is based on the hypothesis that the combination of the indole nucleus, known for its ability to interact with a variety of biological targets, and the thioamide group, which can modulate properties like hydrogen bonding, lipophilicity, and metabolic stability, could lead to the discovery of new bioactive agents with unique pharmacological profiles. The exploration of such hybrid molecules is a logical step in the ongoing quest for novel therapeutics. nih.gov

Hybrid Scaffold Approach in Novel Chemical Entity Discovery

The "hybrid scaffold" or "molecular hybridization" approach has gained significant traction in modern drug discovery as a strategy to design new chemical entities with enhanced or novel biological activities. nih.govtulane.edu This technique involves the combination of two or more distinct pharmacophoric units, or scaffolds, from different bioactive molecules into a single new molecule. nih.gov The goal is to create a hybrid compound that can modulate multiple biological targets simultaneously or that combines the desirable properties of its parent scaffolds, potentially leading to improved efficacy or a better pharmacological profile. nih.govtulane.edu

The indole scaffold is a privileged structure frequently employed in this hybridization strategy due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Researchers often combine the indole nucleus with other heterocyclic systems or functional groups to generate novel hybrid molecules. nih.govnih.gov For instance, the fusion of an indole moiety with a quinazolinone scaffold has been explored for antibacterial applications. nih.gov Similarly, hybrids incorporating curcumin (B1669340) or resveratrol (B1683913) fragments with an indole core have been investigated for diseases like Alzheimer's. nih.gov

The structure of this compound itself can be viewed through the lens of a hybrid scaffold approach. It intrinsically combines:

The 1H-indole scaffold: A well-established pharmacophore known for its ability to interact with a multitude of biological targets. mdpi.comnih.gov

The ethanethioamide group: A sulfur-containing functional group that can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby affecting its interaction with biological macromolecules.

This combination of a recognized bioactive scaffold with a functional group known to modulate pharmacokinetic and pharmacodynamic properties exemplifies the core principle of the hybrid design strategy. The development of such molecules is often guided by computational "scaffold hopping," which seeks to identify structurally diverse compounds that maintain similar activity profiles by replacing a core chemical structure while preserving biological function. tandfonline.com

Analogues and Related Structures in Scientific Literature

The scientific literature contains numerous examples of analogues and related structures to this compound, where the core indole or the side chain has been modified to explore structure-activity relationships. These studies are critical for understanding how structural modifications impact biological activity.

One major class of related compounds is the indole-3-acetamides , which are direct oxygen-analogue precursors to the ethanethioamide. A study detailed the synthesis of a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives, which were evaluated for their α-amylase inhibitory activity. nih.gov The parent compound, 2-(1H-indol-3-yl)-N-phenylacetamide, and its derivatives showed varying degrees of inhibition, highlighting the importance of substitutions on the N-phenyl ring. nih.gov

Another related group involves the hybridization of the indole scaffold with other heterocyclic rings. For example, researchers have synthesized 2-(1H-indol-3-yl)thiazoles and 2-(1H-indol-3-yl)quinazolin-4(3H)-ones . The synthesis of indolylthiazoles was achieved through a multistep continuous flow process, yielding compounds recognized as privileged scaffolds with pharmacological significance. nih.gov The indolylquinazolinones were synthesized and evaluated for their antibacterial activity, with some derivatives showing potent effects against methicillin-resistant S. aureus (MRSA). nih.gov

Further modifications have led to the development of more complex structures. For instance, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was designed as a hybrid of indomethacin and paracetamol, demonstrating anti-inflammatory potential. mdpi.com Another example is 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid , a rhodanine (B49660) derivative incorporating an indole moiety, which was investigated as a potential polypharmacological agent with anti-inflammatory and anti-allergic activities. mdpi.com

The table below summarizes selected analogues and related structures found in the literature, showcasing the chemical diversity explored from the core indole structure.

| Compound Name | Structural Class | Research Focus |

| 2-(1H-indol-3-yl)-N-phenylacetamide nih.gov | Indole-3-acetamide (B105759) | α-Amylase Inhibition |

| 2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide nih.gov | Indole Acetamide Derivative | Chemical Synthesis |

| 2-(2-Methyl-1H-indol-3-yl)-4-(thiophen-2-yl)thiazole nih.gov | Indolylthiazole | Synthesis Methodology |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one nih.gov | Indolylquinazolinone | Antibacterial Activity |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide mdpi.com | Cyano-acrylamide Hybrid | Anti-inflammatory Activity |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid mdpi.com | Indolyl-rhodanine | Polypharmacology |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide rsc.org | Indole Acetamide Derivative | Tubulin Polymerization Inhibition |

These examples underscore the modularity of the indole scaffold and the extensive efforts to create novel derivatives by modifying its side chains and by combining it with other pharmacologically relevant moieties. The exploration of these analogues provides valuable insights into the chemical biology of indole-based systems and informs the design of future chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)ethanethioamide |

InChI |

InChI=1S/C10H10N2S/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) |

InChI Key |

WMUAHAJSNVMGRH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=S)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=S)N |

Origin of Product |

United States |

Advanced Characterization Techniques for 2 1h Indol 3 Yl Ethanethioamide Scaffolds

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Dynamic NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A hypothetical ¹H NMR spectrum of 2-(1H-indol-3-yl)ethanethioamide would be expected to show distinct signals for each unique proton. Key expected signals would include those for the indole (B1671886) ring protons (typically in the aromatic region, ~7.0-8.0 ppm), the indole N-H proton (often a broad singlet), the methylene (B1212753) (-CH₂-) protons adjacent to the indole and thioamide groups, and the thioamide (-NH₂) protons, which can be broad and exchangeable.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Expected signals would include those for the eight carbons of the indole ring, the methylene carbon, and the characteristic downfield signal of the thioamide carbon (C=S), which typically appears at a significantly lower field (around 200 ppm) compared to its amide (C=O) analogue.

Dynamic NMR: This technique could be employed to study conformational dynamics, such as restricted rotation around the C-C single bond between the indole ring and the ethanethioamide side chain, or rotation around the C-N bond of the thioamide. Such studies would involve recording NMR spectra at various temperatures to observe changes in signal shape, such as broadening or coalescence, which allows for the calculation of rotational energy barriers.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

MS/HRMS: High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₀N₂S), distinguishing it from any isomers.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules. It would typically show the protonated molecule [M+H]⁺. Fragmentation patterns induced by tandem MS (MS/MS) would be expected to show characteristic losses, such as the loss of the thioamide group or cleavage of the ethyl side chain, providing confirmation of the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: For the indole N-H and the thioamide NH₂ groups, typically appearing in the region of 3100-3500 cm⁻¹.

C-H stretching: For the aromatic C-H bonds of the indole ring and the aliphatic C-H bonds of the methylene group.

C=S stretching: The thioamide group has a characteristic C=S stretching vibration, which is less intense than a C=O band and appears at lower frequencies, typically in the 1250-1020 cm⁻¹ range.

C=C stretching: For the aromatic indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to display characteristic absorption maxima, likely around 220 nm and 280 nm, which are typical for the indole nucleus. The presence of the thioamide group might cause slight shifts in these absorptions compared to simpler indole derivatives.

X-ray Crystallography for Solid-State Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would reveal the exact conformation of the ethanethioamide side chain relative to the indole ring and detail the intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, that dictate the crystal packing. No published crystal structures currently exist for this compound.

Elemental Compositional Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂S). This technique is a fundamental method for confirming the purity and empirical formula of a newly synthesized compound.

Theoretical Elemental Composition for C₁₀H₁₀N₂S:

Carbon (C): 63.13%

Hydrogen (H): 5.30%

Nitrogen (N): 14.72%

Sulfur (S): 16.85%

Experimental values obtained from an elemental analyzer would need to fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the compound's composition.

Chromatographic Methods for Purity Assessment (TLC, HPLC)

The separation and analysis of this compound and its related impurities are routinely accomplished using both TLC and HPLC. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC): A Versatile Screening Tool

TLC is a widely used, rapid, and cost-effective chromatographic technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. In the context of this compound, TLC is instrumental in the initial assessment of reaction mixtures and in guiding the purification process, often by column chromatography.

The separation on a TLC plate is quantified by the retention factor (R_f_), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The R_f_ value is dependent on the stationary phase (typically silica (B1680970) gel or alumina), the mobile phase (a single solvent or a mixture of solvents), and the chemical nature of the analyte. For indole derivatives, which possess a degree of polarity, the choice of the mobile phase is critical to achieving optimal separation. A common practice involves using a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is adjusted to obtain R_f_ values ideally between 0.3 and 0.7 for clear separation and accurate determination.

For instance, in the purification of related indole compounds, solvent systems such as petroleum ether/ethyl acetate are frequently employed. The progress of the reaction and the purity of the fractions can be visualized under UV light (at 254 nm or 366 nm) due to the UV-active nature of the indole ring.

Table 1: Illustrative TLC Parameters for Analysis of Indole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone). The ratio is optimized based on the specific substitution of the indole. |

| Visualization | UV light (254 nm and/or 366 nm) |

| Retention Factor (R_f) | Dependent on the exact mobile phase composition. For example, a mobile phase of petroleum ether:ethyl acetate (2:1, v/v) might be used. |

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful analytical technique that provides high-resolution separation and accurate quantification of compounds in a mixture. It is the definitive method for assessing the final purity of synthesized this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole derivatives.

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities.

The detection of this compound is usually performed using a UV detector, as the indole nucleus exhibits strong absorbance in the UV region (typically around 220 nm and 280 nm). The retention time (t_R_), the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under specific chromatographic conditions and is used for its identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.

While specific HPLC methods for this compound are not extensively published, methods for structurally similar indole compounds provide a strong basis for method development. For example, a study on the determination of various indoles utilized a C8 column with a gradient of an aqueous buffer and an organic solvent, coupled with fluorimetric detection (excitation at 280 nm, emission at 350 nm), which is another sensitive detection method for fluorescent indole compounds. nih.gov

Table 2: Representative HPLC Conditions for the Analysis of Indole Analogs

| Parameter | Description |

| Stationary Phase | Reversed-phase C8 or C18 column |

| Mobile Phase | A gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV-Vis at characteristic wavelengths (e.g., 220 nm, 280 nm) or Fluorescence (Ex: ~280 nm, Em: ~350 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Retention Time (t_R) | Specific to the compound and the exact chromatographic conditions. |

The development of robust and validated TLC and HPLC methods is crucial for ensuring the quality and consistency of this compound used in further scientific investigations. These chromatographic techniques provide the necessary resolution and sensitivity to detect and quantify the target compound and any potential impurities, thereby underpinning the reliability of subsequent research.

Mechanistic Insights into Biological Activities of 2 1h Indol 3 Yl Ethanethioamide and Analogues

In Vitro Biological Evaluation Methodologies and Assays

The biological potential of 2-(1H-indol-3-yl)ethanethioamide and related compounds is rigorously assessed through a battery of in vitro tests. These assays provide critical data on their interactions with specific molecular targets and their effects on cellular processes.

Enzyme Inhibition Profiling

The ability of these indole (B1671886) derivatives to inhibit specific enzymes is a key area of investigation. For instance, certain indole derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. Novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess COX-2 inhibitory effects. nih.gov

Furthermore, the activity of these compounds against other enzymes such as β-glucuronidase has been explored. β-glucuronidase is a lysosomal hydrolase implicated in various pathological conditions, and its inhibition is a potential therapeutic strategy. nih.govnih.gov The activity of β-glucuronidase has been linked to the severity of certain cancers, making it a viable biomarker. nih.gov

Receptor Interaction Studies

The interaction of this compound analogues with various receptors is a significant aspect of their pharmacological profiling. The opioid receptor family, including μ (mu), δ (delta), and κ (kappa) receptors, are primary targets for analgesic drugs. nih.govpainphysicianjournal.commdpi.com The development of ligands that can interact with multiple opioid receptors is an active area of research aimed at producing analgesics with improved side-effect profiles. nih.gov

G protein-coupled receptors (GPCRs) represent another major class of receptors through which these compounds may exert their effects. nih.gov The serotonin (B10506) 5-HT2A receptor, a type of GPCR, has been studied in the context of indole derivatives, with specific compounds like 2-(5-nitro-1H-indol-3-yl)ethanamine being investigated for their role in modulating receptor activity. gpcrmd.org The interaction of agonists with GPCRs initiates a signaling cascade involving G proteins and arrestins, which can influence both therapeutic effects and side effects like analgesic tolerance. nih.gov

Cellular Assays for Antiproliferative and Cytotoxic Activities

The potential of indole derivatives as anticancer agents is often evaluated using cellular assays that measure their antiproliferative and cytotoxic effects. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of mitochondria. nih.govnih.gov This colorimetric assay relies on the reduction of MTT by mitochondrial enzymes in living cells to form a colored formazan (B1609692) product. nih.gov

Various cell lines are used in these studies to determine the compound's efficacy against different types of cancer. For example, the cytotoxic activity of plant extracts containing indole alkaloids has been tested against breast cancer cell lines (MCF7) and human embryonic kidney cells (HEK293). nih.gov The concentration of the compound that inhibits cell growth by 50% (IC50) is a standard metric used to quantify its cytotoxic potential. nih.gov Other methods to assess cell death include the trypan blue assay, which distinguishes between viable and non-viable cells based on membrane integrity, and the resazurin (B115843) assay, another indicator of metabolic activity. nih.gov

Antimicrobial Activity Screening

Analogues of this compound have been extensively screened for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.govresearchgate.net The in vitro antimicrobial activity is typically determined by measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Studies have shown that certain indole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, tris(1H-indol-3-yl)methylium salts have demonstrated high activity against various bacteria, including multidrug-resistant strains, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.gov The antimicrobial potential of these compounds is often compared to standard antibiotics like levofloxacin (B1675101) and antifungal agents like amphotericin B. nih.gov Isatin derivatives, another class of indole-containing compounds, have also been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, these studies provide invaluable insights for the design of more potent and selective therapeutic agents. nih.gov

Impact of Indole Ring Substitution Patterns

The nature and position of substituents on the indole ring play a critical role in determining the biological activity of these compounds. Modifications such as halogenation and the introduction of alkyl or aryl groups can significantly alter their pharmacological profile. mdpi.com

For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, SAR studies revealed that the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov Similarly, the introduction of short alkyl groups at the C3 position was also found to be beneficial for activity. nih.gov A recent study on indol-3-yl-N-phenylcarbamic amides as STING inhibitors suggested that the benzene (B151609) ring of the phenylcarbamic amide moiety could be modified with halides or alkyl substituents to improve inhibitory action. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of indole derivatives based on published research findings.

| Compound Class | Substitution on Indole Ring | Effect on Biological Activity | Reference |

| 1H-indole-2-carboxamides | Chloro or fluoro at C5 | Enhanced CB1 receptor modulation | nih.gov |

| 1H-indole-2-carboxamides | Short alkyl groups at C3 | Enhanced CB1 receptor modulation | nih.gov |

| Indol-3-yl-N-phenylcarbamic amides | Halides or alkyl groups on phenylcarbamic amide moiety | Potentially improved STING inhibition | nih.gov |

| 2-(1H-indol-2-yl)acetonitriles | Various substituents (Alk, OAlk, Hal, NMe2) | Generally well-tolerated for synthesis | mdpi.com |

| 2-(1H-indol-2-yl)acetonitriles | N-substitution | Lower yields in synthesis | mdpi.com |

Influence of Linker and Thioamide Moiety Modifications

The structural integrity of the linker connecting the indole core to the thioamide moiety, as well as the nature of the thioamide group itself, are critical determinants of biological activity. The ethylene (B1197577) linker in this compound provides a degree of conformational flexibility that can be crucial for optimal orientation within a biological target's binding site. Structure-activity relationship (SAR) studies on related indole-2-carboxamides have demonstrated that linkers other than an ethylene bridge between the indole and an adjacent phenyl ring can lead to a complete loss of activity, highlighting the stringent spatial requirements of the binding pocket. nih.gov

Modification of the amide group to a thioamide introduces significant changes in the molecule's physicochemical properties. Replacing a backbone amide with a thioamide has been shown to enhance resistance to proteolytic degradation while preserving high-affinity binding to protein targets such as the Major Histocompatibility Complex I (MHC I). nih.gov This increased stability is a desirable attribute for therapeutic peptides and small molecules. nih.gov Thioamides are more nucleophilic than their amide counterparts and exhibit a greater affinity for soft metals. nih.gov These properties can influence the types of interactions the molecule can form with its biological targets.

Rationalizing Activity Based on Specific Structural Modulations and Functional Groups

The biological activity of indole-based compounds is highly sensitive to the nature and position of substituents on the indole ring and associated moieties. SAR studies provide a rational basis for understanding how specific structural features govern the potency and selectivity of these molecules.

For instance, in a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated as α-amylase inhibitors, substitutions on the N-phenyl ring were found to be critical for activity. nih.gov The presence of various groups, including halides, alkyls, and alkoxy moieties, on the phenyl ring of the phenylacetamide scaffold can significantly influence inhibitory activity against the α-amylase enzyme. nih.gov Compound 15 , featuring a 4-chloro substitution on the phenyl ring, demonstrated the highest potency in this series. nih.gov Molecular docking studies revealed that this compound fits deeply into the binding cavity of α-amylase, forming key interactions with residues such as Leu165, Ala198, His201, and Asp300. nih.gov

Similarly, for 1H-indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, potency was enhanced by specific substitutions. nih.gov The presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position were all found to increase modulatory activity. nih.gov These findings suggest that the binding pocket has limited space, as extending the length of an alkyl substituent from ethyl to propyl led to a decline in activity. nih.gov

In the case of indol-3-yl-N-phenylcarbamic amides designed as STING inhibitors, modifications at the meta- and para-positions of the benzene ring of the phenylcarbamic amide moiety with halides or alkyl substituents were suggested by molecular docking and SAR studies to be beneficial for activity. nih.gov Compound 21 from this series was identified as the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 11.5 nM. nih.gov

Table 1: Structure-Activity Relationship of Selected Indole Analogues

| Compound ID | Core Scaffold | Key Substitutions | Target | Reported Activity (IC₅₀) |

| 15 | 2-(1H-indol-3-yl)-N-phenylacetamide | 4-chlorophenyl on acetamide | α-amylase | 1.09 ± 0.11 µM nih.gov |

| 17 | 1H-indole-2-carboxamide | 4-diethylamino on phenyl ring | CB1 Receptor (allosteric modulator) | 483 nM nih.gov |

| 21 | indol-3-yl-N-phenylcarbamic amide | Specific substitutions on the phenylcarbamic amide | STING | 11.5 nM nih.gov |

Molecular Interaction Profiling

Understanding how this compound and its analogues interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action and for guiding the rational design of more effective compounds.

Ligand-Target Binding Interactions and Selectivity

Molecular docking simulations have been instrumental in predicting the binding modes of indole-based compounds. For indole amide analogues acting as histone deacetylase (HDAC) inhibitors, docking studies suggest that the indole amide group is situated in an open pocket of the enzyme's active site. nih.gov It is anchored through a pair of hydrogen bonds involving the Asp99 oxygen atom of the enzyme and the amide NH group of the ligand. nih.gov

In the case of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which exhibit antibacterial activity, molecular docking was used to assess their ability to bind to long RSH proteins, which are alarmone synthetases. nih.gov The analysis of indol-3-yl-N-phenylcarbamic amides as STING inhibitors also relied on molecular docking to understand the ligand-protein interactions that contribute to their inhibitory effect. nih.gov These computational studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the formation of stable ligand-protein complexes. The indole NH group, for example, frequently acts as a hydrogen bond donor. nih.gov

Allosteric Modulation Mechanisms of Protein Targets (e.g., CK2α)

Allosteric modulation offers a sophisticated mechanism for regulating protein function, where a modulator binds to a site topographically distinct from the protein's active (orthosteric) site. This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand at the active site. nih.gov This can result in either positive allosteric modulation (PAM), which enhances protein activity, or negative allosteric modulation (NAM), which reduces it. nih.gov

This mechanism provides a more nuanced control over biological processes compared to simple competitive inhibition or activation. nih.gov Indole-based structures have been identified as effective allosteric modulators. For example, a series of 1H-indole-2-carboxamides were found to act as negative modulators of the CB1 receptor. nih.gov The binding of these modulators to an allosteric site on the receptor likely mediates the observed effects. nih.gov The general principle of allostery involves the stabilization of either an active or an inactive conformation of the target protein, thereby fine-tuning its response to the primary ligand. nih.gov

Understanding Molecular Recognition Principles of the Thioamide Functionality

The thioamide group (–CSNH₂) possesses unique chemical properties that distinguish it from the more common amide group, influencing how it is recognized by biological macromolecules. The substitution of sulfur for oxygen leads to a weaker C=S double bond and a more polar bond compared to the C=O of an amide. nih.gov The thioamide N-H is more acidic, making it a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor due to the more delocalized partial negative charge. nih.gov

Structural studies on co-crystals of thioamides reveal that N-H···S and N-H···N hydrogen bonds are common and critical interaction patterns. nih.gov The aggregation of co-formers often occurs through N-H···N hydrogen bonds, establishing recognition between the thioamide moiety and an N-heteroatom, which can be further supported by C-H···S hydrogen bonds. nih.gov These interactions can lead to the formation of diverse three-dimensional structures. nih.gov The unique spectroscopic features of the thioamide bond, such as its red-shifted UV absorption maximum compared to an amide, also make it a useful probe for studying molecular interactions and conformations. nih.gov

Computational and Theoretical Studies on 2 1h Indol 3 Yl Ethanethioamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Analyses

No specific studies detailing the electronic structure and reactivity of 2-(1H-indol-3-yl)ethanethioamide using DFT were identified. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO) to determine the electron-donating and accepting capabilities of the molecule. Analysis of the electrostatic potential surface would reveal regions susceptible to electrophilic and nucleophilic attack, providing insights into the molecule's reactivity.

Conformational Analysis and Energetics

A comprehensive conformational analysis of this compound has not been reported. This type of analysis would identify the most stable three-dimensional arrangements of the molecule (conformers) by calculating their relative energies. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. While numerous docking studies have been performed on various indole (B1671886) derivatives against different biological targets, specific docking investigations for this compound are not available in the reviewed literature. The following subsections describe the type of information that would be obtained from such a study.

Prediction of Ligand-Protein Binding Modes and Orientation

A molecular docking study would predict the preferred orientation of this compound within the binding site of a target protein. This would illustrate the spatial arrangement of the ligand relative to the protein's amino acid residues, which is fundamental to understanding the mechanism of action.

Identification of Key Interacting Residues and Binding Pockets

By analyzing the docked pose, key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with this compound would be identified. This information is critical for explaining the binding affinity and for the rational design of more potent analogs. The characteristics of the binding pocket, such as its size, shape, and polarity, would also be elucidated.

Molecular Dynamics Simulations

Conformational Dynamics and Stability in Solution

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, understanding the accessible conformations in solution and their relative stabilities is paramount. Computational methods, such as quantum chemical calculations and molecular dynamics simulations, provide valuable insights into these conformational landscapes.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethanethioamide side chain. The thioamide group itself is generally planar due to the delocalization of the nitrogen lone pair into the C=S π-system, which results in a significant rotational barrier around the C-N bond. rsc.orgacs.org Theoretical studies on simple thioamides have shown that this rotational barrier is generally higher than in the corresponding amides. acs.orgnii.ac.jp This increased barrier is attributed to the electronic properties of the sulfur atom, which leads to a more substantial double-bond character of the C-N bond in thioamides. acs.org

Molecular dynamics simulations in an explicit solvent, such as water, can provide a dynamic picture of the conformational behavior of this compound. nih.gov These simulations can reveal the preferred dihedral angles, the extent of flexibility, and the potential for intramolecular hydrogen bonding between the indole N-H and the thioamide group. While specific computational data for this compound is not extensively available in the literature, data from related thioamides can provide valuable estimates for its conformational properties.

Table 1: Representative Rotational Barriers for Thioamides from Computational Studies

| Thioamide Derivative | Method | Rotational Barrier (kcal/mol) | Reference |

| Thioformamide | Ab initio | 20.5 - 23.5 | acs.org |

| N-Methylthioacetamide | Gas-Phase NMR/MO | 19.3 - 21.0 | acs.org |

| Thioacetanilides | DFT | 18.0 - 22.0 | nii.ac.jp |

This table presents a summary of computationally derived rotational barriers for the C-N bond in various thioamide compounds, illustrating the significant energy required to break the planarity of the thioamide group.

Dynamics of Ligand-Target Complexes

Understanding the dynamic interactions between a ligand and its biological target is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. Molecular dynamics (MD) simulations have become an indispensable tool for studying the behavior of ligand-target complexes over time, providing insights that are often inaccessible through static experimental methods. nih.gov

Given that numerous indole derivatives have been identified as inhibitors of tubulin polymerization, tubulin represents a plausible and well-studied target for investigating the potential interactions of this compound. rsc.orgnih.gov Many indole-based compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nii.ac.jpacs.org

The flexibility of the ethanethioamide linker allows the molecule to adopt a conformation that complements the shape and chemical environment of the binding site. MD simulations can track the fluctuations of the ligand within the binding pocket and the conformational changes in the protein upon ligand binding. nih.gov These dynamic insights are critical for understanding the structure-activity relationships (SAR) of a series of analogs.

Table 2: Key Interactions of Indole-Based Tubulin Inhibitors from Molecular Dynamics and Docking Studies

| Compound Type | Target Site | Key Interacting Residues | Type of Interaction | Reference |

| Indole-3-acrylamides | Colchicine Site | Cys241, Val181, Asn258 | Hydrogen Bonding, Hydrophobic | acs.org |

| Arylthioindoles | Colchicine Site | Cys241, Leu255, Ala316, Met259 | Hydrophobic, π-sulfur | rsc.org |

| Fused Indoles | Colchicine Site | Val181, Asp251, Met259, Lys352 | Hydrogen Bonding, Hydrophobic | rsc.org |

| Indole-thiosemicarbazones | Colchicine Site | Cys241, Asn258, Lys254 | Hydrogen Bonding, Hydrophobic | umich.edu |

This table summarizes key amino acid residues and interaction types observed in computational studies of various indole derivatives binding to the colchicine site of tubulin, providing a basis for predicting the binding mode of this compound.

In Silico Approaches for Lead Compound Design and Optimization

In silico methods are integral to modern drug discovery, enabling the rapid design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For a scaffold like this compound, a variety of computational techniques can be employed to guide its chemical modification.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major in silico strategies. In SBDD, the three-dimensional structure of the biological target, such as tubulin, is used to design ligands that can bind with high affinity and specificity. nii.ac.jp Molecular docking is a primary tool in SBDD, used to predict the binding pose and score the potential affinity of a library of virtual compounds. acs.org For this compound, docking studies could explore the effect of substituting different groups on the indole ring or the thioamide nitrogen to enhance interactions with specific residues in the target's binding site.

LBDD methods are employed when the structure of the target is unknown. These approaches rely on the knowledge of a set of known active and inactive molecules. Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are required for biological activity. nih.gov A pharmacophore model derived from known indole-based tubulin inhibitors could be used to screen virtual libraries for novel compounds, including derivatives of this compound, with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico tool. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These models can then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

The optimization of a lead compound like this compound would likely involve a combination of these in silico approaches. For example, initial docking studies could identify key areas for modification. Subsequent synthesis and biological testing of a small set of analogs would provide data for building a QSAR or pharmacophore model. This model would then guide the design of the next generation of compounds with predicted improved properties.

Table 3: Examples of In Silico Lead Optimization Strategies for Indole Derivatives

| Optimization Goal | In Silico Method | Example Modification | Predicted Outcome | Reference |

| Increased Potency | Molecular Docking | Addition of a methoxy (B1213986) group to the indole ring | Enhanced hydrogen bonding with the target | rsc.org |

| Improved Selectivity | Pharmacophore Modeling | Modification of the linker between indole and another aromatic ring | Better fit to the target's unique pharmacophoric features | nih.gov |

| Enhanced Bioavailability | QSAR, ADMET Prediction | Introduction of polar groups | Improved solubility and permeability | unife.it |

| Overcoming Resistance | Molecular Dynamics | Design of flexible side chains | Adaptation to mutations in the binding site | nih.gov |

This table illustrates how different in silico methods can be applied to guide the optimization of indole-based lead compounds, with examples of modifications and their predicted outcomes based on computational analyses.

Research Applications of 2 1h Indol 3 Yl Ethanethioamide Scaffolds in Medicinal Chemistry

Design and Synthesis of Novel Pharmacophores

The versatility of the indole (B1671886) scaffold allows for extensive chemical modifications, leading to the creation of novel pharmacophores with diverse therapeutic potential. nih.gov The 2-(1H-indol-3-yl)ethanethioamide core, in particular, provides a framework that can be functionalized to enhance interactions with various biological targets.

Development of Anti-infective Agents (Antibacterial, Antifungal, Antiviral, Antitubercular)

The indole moiety is a key component in the development of various anti-infective agents. nih.gov

Antibacterial: Derivatives of the this compound scaffold have shown promise as antibacterial agents. For instance, novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the indole and thioether functionalities in some derivatives is thought to enhance their lipophilicity, facilitating better penetration of bacterial membranes. Furthermore, tris(1H-indol-3-yl)methylium salts have demonstrated high activity against both antibiotic-sensitive and resistant bacteria, with minimal inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL. nih.govresearchgate.net These compounds are believed to work by forming pores in the microbial cytoplasmic membrane. nih.govresearchgate.net

Antifungal: The indole scaffold is also a valuable template for antifungal drug discovery. Research has shown that certain indole derivatives exhibit significant antifungal activity. For example, some indole-triazole derivatives, such as 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, have shown a broad spectrum of activity against various human pathogens, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Other studies have identified 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole as having high antifungal activity. nih.gov Additionally, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and tested against plant pathogenic fungi. mdpi.com Volatile organic compounds produced by the endophytic fungus Sarocladium brachiariae HND5, which include indole-related structures, have demonstrated strong antifungal activity against Fusarium oxysporum f. sp. cubense. plos.org

Antiviral: Novel indole derivatives have been investigated for their antiviral properties. For example, certain indole derivatives with a dithioacetal motif have shown anti-tobacco mosaic virus (TMV) activity. nih.gov Specifically, one compound demonstrated curative, protective, and inactivating activity against TMV. nih.gov In the realm of anti-HIV research, N-arylsulfonyl-3-formylindoles have been synthesized, with some exhibiting significant anti-HIV-1 activity. nih.gov

Antitubercular: The indole scaffold is a key feature in the development of new treatments for tuberculosis (TB). Indole-2-carboxamides have been identified as a promising class of anti-TB agents that target the MmpL3 transporter, which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. nih.govnih.gov One such derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

Exploration as Anticancer Agents (e.g., Kinase Inhibitors)

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, including those that function as kinase inhibitors. nih.govnih.gov

Derivatives of this compound and related indole structures have been investigated for their potential to inhibit various kinases involved in cancer progression. For instance, novel inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis, have been developed based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold. nih.gov Subsequent optimization led to the discovery of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones with improved drug-like properties. nih.gov One such compound, CFI-400945, has been identified as a clinical candidate for cancer therapy. nih.gov

Furthermore, research into tyrosine kinase inhibitors has led to the development of compounds like 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (sunitinib), which targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. nih.gov The indole-3-ethylsulfamoylphenylacrylamides have also been identified as potent histone deacetylase (HDAC) inhibitors with anticancer activity. nih.gov

The table below summarizes the activity of selected indole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity/Mechanism | Reference |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 (Colon) | Potent anticancer activity, cell cycle arrest at S and G2/M phase. | nih.gov |

| Indole–1,2,4-triazole-based N-phenyl acetamides | Hep-G2 (Liver) | Cytotoxic potential, with some derivatives showing excellent anti-Hep-G2 efficacy. | nih.gov |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | J774.2 (Murine Macrophage) | Slight antitumor activity. | mdpi.com |

| 2-Indole-acylsulfonamides | - | Low nanomolar binding affinities to Mcl-1, an anti-apoptotic protein. | nih.gov |

Investigation of Anti-inflammatory Properties

Indole-containing scaffolds are actively being researched for their anti-inflammatory potential. nih.gov

Derivatives of this compound have been explored for their ability to modulate inflammatory pathways. For example, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide has been shown to possess anti-inflammatory properties by reducing leukocyte migration. nih.gov Its mechanism is thought to involve the nitric oxide (NO) pathway and the modulation of cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

Another class of compounds, indole-3-ethylsulfamoylphenylacrylamides, has demonstrated potent anti-inflammatory activity by inhibiting histone deacetylases (HDACs). nih.gov These compounds were found to suppress the expression of inflammatory mediators like iNOS and COX-2. nih.gov

Research into Antioxidant Activities and Radical Scavenging Mechanisms

The indole nucleus is a feature of many compounds with antioxidant properties. nih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to scavenge free radicals and act as antioxidants. scribd.comresearchgate.net Studies on various indole-3-acetamide (B105759) derivatives have shown their potential as antioxidant agents. nih.gov For example, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was identified as a potent inhibitor of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. nih.gov

Research on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed that compounds with halogen substitutions on the phenyl ring exhibited remarkable antioxidant activity. researchgate.netbohrium.com These findings suggest that the substituted phenyl ring is a beneficial addition to the indole nucleus for developing new antioxidant agents. researchgate.netbohrium.com

Scaffold Modifications and Library Synthesis for Accelerated Drug Discovery

To expedite the discovery of new drugs, researchers are employing strategies like scaffold modification and library synthesis. nih.gov The this compound scaffold is amenable to such approaches, allowing for the rapid generation of a diverse range of compounds for screening.

Fragment-Based Approaches for Hit Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying lead compounds. targetmol.comnih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. nih.gov Once a "hit" fragment is identified, it can be optimized and grown into a more potent lead compound. targetmol.com

The indole scaffold is well-suited for FBDD. For example, fragment-based methods have been used to discover inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is a target in cancer therapy. nih.govresearchgate.net By screening fragment libraries, researchers identified indole-containing fragments that bind to Mcl-1, which were then optimized to produce potent inhibitors with low nanomolar binding affinities. nih.govresearchgate.net This approach has also been applied in the search for new treatments for tuberculosis and HIV. mdpi.com

Combinatorial Library Design and Synthesis for Structure-Activity Exploration

The exploration of the this compound scaffold in medicinal chemistry heavily relies on the principles of combinatorial chemistry to systematically investigate structure-activity relationships (SAR). The goal is to generate a diverse library of analogues by modifying specific regions of the parent molecule and assessing how these changes affect biological potency and selectivity. The indole core, the ethanethioamide linker, and potential substituents on the indole ring or the thioamide nitrogen are all points for chemical diversification.

The synthesis of such libraries can be achieved through various modern synthetic methodologies. High-throughput screening campaigns often identify initial "hit" compounds that may have low potency or suboptimal drug-like properties. nih.gov To optimize these hits, the rapid and efficient generation of analogues is critical. nih.gov Methodologies like automated continuous flow synthesis can be adapted to produce a wide range of derivatives quickly and in high yields, often performing multiple reaction steps sequentially without isolating intermediates. nih.gov For instance, a synthetic route might begin with a substituted indole, which is then elaborated to introduce the ethanethioamide side chain. The thioamide itself can be synthesized from the corresponding amide using reagents like Lawesson's reagent or through multi-step sequences involving thioacylation.

SAR studies on related indole scaffolds, such as 2-(1H-indol-3-yl)-N-phenylacetamides, provide a valuable blueprint for exploring the thioamide series. nih.gov Research has shown that the introduction of various substituents, such as halogens or alkyl groups, at different positions on the aromatic rings can significantly influence biological activity. nih.govresearchgate.net For the this compound scaffold, a combinatorial approach would involve synthesizing derivatives with substitutions at the C-5 or C-6 positions of the indole ring, N-alkylation of the indole nitrogen, and varying the substituents on the thioamide nitrogen. researchgate.net Each modification alters the molecule's steric, electronic, and lipophilic properties, which in turn affects its interaction with biological targets. nih.gov The resulting library is then screened to identify compounds with improved activity and to build a comprehensive SAR model.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

| Modification Point | Substituent Type | Rationale for Exploration | Anticipated Impact on Activity |

| Indole C-5 Position | Halogens (F, Cl, Br) | Modulates electronic properties and lipophilicity; can form halogen bonds with target proteins. | May enhance binding affinity and cell permeability. |

| Methoxy (B1213986) (-OCH₃) | Hydrogen bond acceptor; increases polarity. | Could improve solubility and target interaction. | |

| Indole N-1 Position | Methyl (-CH₃) | Prevents hydrogen bond donation; increases lipophilicity. | May alter binding mode and improve metabolic stability. |

| Benzyl (-CH₂Ph) | Introduces bulky, lipophilic group. | Can probe for additional binding pockets. | |

| Thioamide Nitrogen | Small alkyls (Methyl, Ethyl) | Increases lipophilicity. | May improve cell penetration. |

| Aromatic Rings (Phenyl, Pyridyl) | Introduces potential for π-π stacking interactions. | Could significantly increase binding affinity. nih.gov |

Metal Complexation Strategies for Enhanced Biological Activity

Synthesis of Indole-Thioamide Metal Complexes

The synthesis of metal complexes with indole-thioamide ligands typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. A variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), have been successfully used to form complexes with thioamide-containing molecules. ijsr.netresearchgate.net The indole moiety itself can also participate in coordination, either through the indole nitrogen or via π-interactions with the metal center, adding to the structural diversity of the resulting complexes. mdpi.com

The general procedure involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. A solution of the metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂) in the same solvent is then added, often with gentle heating and stirring. The resulting complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and characterized using various spectroscopic and analytical techniques, including IR, UV-vis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and coordination geometry. nih.govresearchgate.net

Coordination Chemistry and its Influence on Biological Efficacy

The thioamide group typically acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom and one of the nitrogen atoms (either the indole nitrogen or the thioamide nitrogen). ijsr.netresearchgate.net This chelation forms a stable ring structure, which can significantly alter the compound's properties. The coordination geometry of the resulting complex—such as octahedral, square-planar, or tetrahedral—is determined by the metal ion, its oxidation state, and the nature of the ligands. researchgate.netmdpi.com

This coordination has a profound influence on biological efficacy. For example, studies on other thioamide complexes have shown that the metal complexes are often more potent antimicrobial agents than the free ligand. researchgate.netmdpi.com The enhanced activity can be explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membranes of microorganisms. Once inside the cell, the complex can interfere with various cellular processes. Furthermore, the metal ion itself can be a source of bioactivity; zinc, for instance, is known to play a role in inhibiting oxidative processes. mdpi.com The specific geometry of the complex is also crucial, as it dictates how the molecule fits into the active site of a target enzyme or receptor, thereby influencing its inhibitory power. youtube.com

Table 2: Influence of Metal Coordination on the Properties of Indole-Thioamide Scaffolds

| Metal Ion | Common Coordination Geometry | Potential Influence on Biological Efficacy | Supporting Evidence |

| Copper(II) | Square-Planar, Distorted Octahedral | Often shows significantly enhanced antimicrobial and antifungal activity. mdpi.com | Cu(II) complexes of thioamide derivatives exhibit potent activity against various microorganisms. mdpi.com |

| Zinc(II) | Tetrahedral, Octahedral | Can increase antioxidant and cytoprotective activity; lacks redox activity, making it stable under biological conditions. mdpi.com | Complexation of indole derivatives with zinc can enhance cytoprotective effects. mdpi.com |

| Nickel(II) | Square-Planar, Octahedral | Can confer specific geometries that may improve binding to target proteins. Often diamagnetic in square-planar configuration. researchgate.net | Ni(II) complexes with thioamide-containing ligands have shown antibacterial properties. researchgate.net |

| Cobalt(II) | Tetrahedral, Octahedral | Paramagnetic nature can be useful for structural studies; complexes often show good biological activity. researchgate.net | Co(II) complexes of thioamides have demonstrated antimicrobial activity. researchgate.net |

Natural Product-Inspired Synthesis and Analogue Development

Natural products have historically been a cornerstone of drug discovery, providing structurally diverse and biologically active scaffolds. nih.gov Indole alkaloids, in particular, represent a vast and significant class of natural products, with over 4,100 known compounds isolated from sources like plants, fungi, and marine organisms. mdpi.commdpi.com These molecules often possess potent biological activities, including anticancer and antimicrobial properties. mdpi.combohrium.com This rich chemical diversity serves as an invaluable source of inspiration for the design and synthesis of novel therapeutic agents, including analogues based on the this compound scaffold.

Identification of Related Metabolites in Natural Sources (e.g., Plants, Marine Organisms)

While the thioamide functional group is relatively rare in nature, it is not unknown. nih.gov Thioamide-containing natural products have been isolated from bacteria and even plants. nih.gov More broadly, the indole core is a ubiquitous feature in secondary metabolites. mdpi.com Thousands of indole alkaloids have been identified from both terrestrial and marine sources. mdpi.combohrium.com Marine organisms such as sponges, algae, and tunicates are particularly rich sources of novel indole compounds with unique structural features and potent bioactivities. mdpi.combohrium.com

The search for natural products related to this compound would focus on identifying indole alkaloids that feature a two-carbon side chain at the C-3 position, a common structural motif derived from the amino acid tryptophan. frontiersin.org While a direct thioamide analogue might be rare, compounds with related functionalities (amides, carboxylic acids, nitriles) at the terminus of this side chain are common and can serve as synthetic precursors or structural templates for bio-inspired design.

Table 3: Examples of Natural Products Structurally Related to the Indole-Ethanamine Core

| Natural Product | Source Organism | Structural Relation | Reported Bioactivity |

| Tryptamine (B22526) | Plants, Animals, Fungi | The parent amine precursor to the 2-(1H-indol-3-yl)ethyl scaffold. | Neurotransmitter, neuromodulator. |

| Nortopsentin | Spongosorites sponges | Bis-indole alkaloid with a central ring derived from an indole-3-yl-glyoxyl unit. | Antiviral, Antitumor, Anti-inflammatory. researchgate.net |

| Fumitremorgin C | Aspergillus fumigatus (Fungus) | Prenylated indole alkaloid derived from L-tryptophan. | Anticancer (BCRP inhibitor). mdpi.combohrium.com |

| Closthioamide | Ruminiclostridium cellulolyticum (Bacterium) | A non-ribosomal peptide containing six thioamide groups. nih.gov | Antibacterial. |

Bio-inspired Synthetic Routes to Indole-Thioamide Structures

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The biosynthesis of most indole alkaloids starts from tryptophan, which provides the core indole-ethylamine structure. organicchemistry.eu Synthetic chemists can draw inspiration from these biosynthetic pathways to devise efficient and elegant routes to target molecules. For example, the total synthesis of the alkaloid brevianamide (B1173143) A was achieved through a bio-inspired route that mimicked a proposed biosynthetic pathway. organicchemistry.eu

A bio-inspired route to this compound and its analogues could start from tryptophan or a related derivative like tryptamine. The synthesis would involve the functionalization of the amino group to build the thioamide moiety. This could be accomplished by first converting the amine to an amide, followed by thionation using a reagent such as Lawesson's reagent. Alternatively, direct thioacylation methods could be employed. Strategies for the functionalization of the indole ring itself, such as oxidative coupling reactions, are also powerful tools for assembling complex indole alkaloids and can be incorporated into these synthetic plans to create diverse analogues. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The creation of environmentally friendly and efficient methods for synthesizing 2-(1H-indol-3-yl)ethanethioamide and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous solvents, and the generation of significant chemical waste. rsc.orgrug.nl Modern approaches are increasingly focused on the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. rsc.org

Recent advancements have highlighted the potential of multicomponent reactions (MCRs) for the sustainable assembly of complex molecules like indole (B1671886) derivatives. rsc.orgrug.nlresearchgate.net One innovative two-step MCR approach utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol (B145695), a benign solvent, without the need for a metal catalyst. rsc.orgrug.nl This method has proven effective for creating a variety of C2-functionalized indoles under mild conditions. rug.nl Further research in this area could focus on adapting such MCR strategies for the specific synthesis of thioamides, potentially by incorporating a sulfur-containing component into the reaction scheme.

Another promising green approach involves the use of deep eutectic solvents (DES), which are biodegradable and can often be recycled. rsc.org A recently described protocol for thioamide synthesis utilizes a choline (B1196258) chloride-urea-based DES, reacting aldehydes or ketones with secondary amines and elemental sulfur. This method is catalyst-free and boasts good to excellent yields. rsc.org Exploring the applicability of this DES-based synthesis to indole-3-acetaldehydes or related precursors could provide a highly sustainable route to this compound.

Future investigations should also explore other modern synthetic techniques such as flow chemistry and microwave-assisted synthesis. These technologies can offer improved reaction control, reduced reaction times, and enhanced safety profiles, all of which are crucial for developing sustainable and scalable manufacturing processes for this promising compound.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

A deeper understanding of how this compound interacts with biological systems at the molecular level is paramount for its development as a therapeutic agent. While the broader class of indole derivatives is known to possess a wide range of biological activities, the specific molecular targets and mechanisms of action for this particular thioamide are not yet fully elucidated.

Future research should aim to identify the precise protein targets with which this compound interacts. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction can be employed to identify binding partners. For instance, studies on other thioamide-containing compounds have successfully identified their molecular targets, such as the Pdr1-KIX domain for antifungal agents. nih.gov

Once potential targets are identified, detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, can reveal the exact binding mode of this compound within the active site of its target protein. This information is invaluable for understanding the basis of its biological activity and for guiding the design of more potent and selective analogs.

Furthermore, investigating the downstream signaling pathways modulated by this compound is crucial. Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular changes induced by treatment with this compound. This can help to uncover novel mechanisms of action and potential off-target effects. For example, understanding how indole derivatives influence pathways like the NF-κB pathway or the production of signaling molecules like ppGpp can provide insights into their anti-inflammatory and antibacterial properties, respectively. nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Generative models, a subset of ML algorithms, can be employed to design entirely new molecules with optimized properties. longdom.org By learning the underlying patterns in large datasets of known active compounds, these models can propose novel structures that are more likely to be potent and have favorable drug-like characteristics. For instance, a Rosetta machine learning model has been developed to accurately classify the positional effects of thioamides on proteolysis, which can be used to rationally design stabilized peptides. nih.gov

Furthermore, AI can be utilized to predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov By understanding the shape and chemical environment of a target's binding site, more specific and effective inhibitors can be designed. The convergence of AI with computational biology and pharmaceutical engineering holds immense promise for the development of the next generation of this compound-based therapeutics. springer.com

Exploration of New Biological Targets and Emerging Disease Areas

While initial research may focus on known activities of indole compounds, a significant opportunity lies in exploring novel biological targets and expanding the therapeutic applications of this compound to new and emerging disease areas. The unique structural features of this molecule may confer activity against targets not previously associated with indole derivatives.

One area of interest is the potential for this compound to act as an antimicrobial agent, particularly against multidrug-resistant pathogens. nih.gov Indole derivatives have shown promise against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida krusei. nih.govresearchgate.net Future studies should investigate the efficacy of this compound against a broad panel of clinically relevant microbes and explore its potential as an inhibitor of mechanisms like efflux pumps, which contribute to antibiotic resistance. nih.gov

The role of indole and its derivatives in gut microbiota-host interactions and their impact on intestinal and liver diseases is another exciting frontier. frontiersin.org Dysregulation of tryptophan metabolism, which produces indole, has been linked to inflammatory bowel disease and nonalcoholic fatty liver disease. frontiersin.org Research into whether this compound can modulate these pathways and exert therapeutic effects in such conditions is warranted.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(1H-indol-3-yl)ethanethioamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the thioamide group to an indole derivative. For example, thioacetylation of 2-(1H-indol-3-yl)ethylamine using thioacetylating agents like phosphorus pentasulfide (P₂S₅) under anhydrous conditions. Reaction yield is sensitive to solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric control of reagents. Analogous routes for related thioamides (e.g., 2-(pyridin-2-yl)ethanethioamide) suggest similar optimization strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm indole ring protons (δ 7.0–7.5 ppm) and thioamide NH/CH₂ groups. ¹H-¹³C HMQC/HMBC correlations resolve connectivity .

- FT-IR : Stretching bands for C=S (~1250 cm⁻¹) and N-H (~3300 cm⁻¹) validate the thioamide moiety .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to confirm structure .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 280 nm. Degradation products (e.g., oxidized sulfonyl derivatives) are minimized by avoiding light and moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using reference compounds (e.g., tryptamine derivatives ), validate via dose-response curves, and apply meta-analysis to reconcile data. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How does the thioamide group modulate the compound’s reactivity and target interactions?